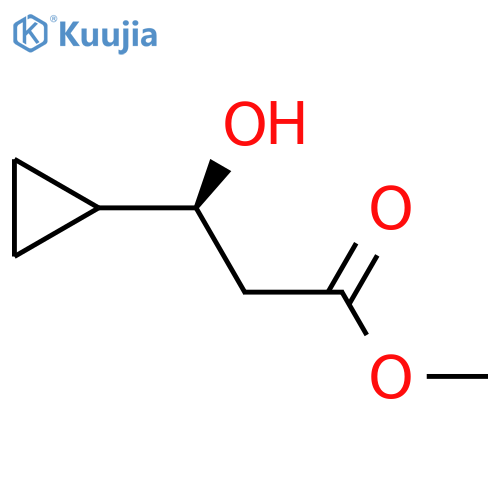

Cas no 196793-00-7 (methyl (3S)-3-cyclopropyl-3-hydroxypropanoate)

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- methyl (3S)-3-cyclopropyl-3-hydroxypropanoate

- EN300-1850736

- 196793-00-7

-

- インチ: 1S/C7H12O3/c1-10-7(9)4-6(8)5-2-3-5/h5-6,8H,2-4H2,1H3/t6-/m0/s1

- InChIKey: AHZTZDNJDVAMPU-LURJTMIESA-N

- ほほえんだ: O[C@@H](CC(=O)OC)C1CC1

計算された属性

- せいみつぶんしりょう: 144.078644241g/mol

- どういたいしつりょう: 144.078644241g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1850736-0.1g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 0.1g |

$1459.0 | 2023-09-19 | ||

| Enamine | EN300-1850736-10.0g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 10g |

$7128.0 | 2023-06-01 | ||

| Enamine | EN300-1850736-5g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 5g |

$4806.0 | 2023-09-19 | ||

| Enamine | EN300-1850736-2.5g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 2.5g |

$3249.0 | 2023-09-19 | ||

| Enamine | EN300-1850736-1g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 1g |

$1658.0 | 2023-09-19 | ||

| Enamine | EN300-1850736-0.5g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 0.5g |

$1591.0 | 2023-09-19 | ||

| Enamine | EN300-1850736-1.0g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 1g |

$1658.0 | 2023-06-01 | ||

| Enamine | EN300-1850736-5.0g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 5g |

$4806.0 | 2023-06-01 | ||

| Enamine | EN300-1850736-0.25g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 0.25g |

$1525.0 | 2023-09-19 | ||

| Enamine | EN300-1850736-0.05g |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate |

196793-00-7 | 0.05g |

$1393.0 | 2023-09-19 |

methyl (3S)-3-cyclopropyl-3-hydroxypropanoate 関連文献

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

methyl (3S)-3-cyclopropyl-3-hydroxypropanoateに関する追加情報

Introduction to Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate (CAS No. 196793-00-7)

Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate, a compound with the chemical formula C7H12O3, is a bioactive molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 196793-00-7, is particularly notable for its structural complexity and potential therapeutic applications. The presence of a cyclopropyl group and a hydroxypropanoate moiety makes it an intriguing candidate for further investigation in various biochemical pathways.

The stereochemistry of Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate is a critical aspect that influences its biological activity. The (3S) configuration indicates a specific spatial arrangement of atoms, which can significantly impact how the molecule interacts with biological targets. This stereochemical feature is often a key consideration in drug design, as it can determine the efficacy and selectivity of a compound. Recent studies have highlighted the importance of such stereochemical precision in developing novel therapeutic agents, particularly in the context of enzyme inhibition and receptor binding.

In recent years, there has been growing interest in exploring the pharmacological properties of Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate. Research has demonstrated that this compound exhibits promising activities in several biological assays. For instance, studies have shown that it may possess anti-inflammatory and analgesic properties, making it a potential candidate for treating chronic pain conditions. Additionally, preliminary investigations suggest that it could have neuroprotective effects, which could be relevant in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The cyclopropyl group in Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate is particularly noteworthy due to its unique electronic and steric properties. This moiety can influence the molecule's solubility, metabolic stability, and interaction with biological targets. The cyclopropyl ring is known to enhance binding affinity to certain enzymes and receptors, which can be leveraged to design more potent and selective drugs. Moreover, the presence of this group can contribute to the compound's overall bioavailability, an essential factor in drug development.

Another significant feature of Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate is the hydroxypropanoate moiety. This functional group is commonly found in many bioactive molecules and is known to participate in various biochemical reactions. The hydroxyl group can act as a hydrogen bond acceptor or donor, which is crucial for interactions with biological targets such as proteins and nucleic acids. The propanoate group can also influence the molecule's solubility and metabolic pathways, making it an important consideration in drug design.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate. These improvements have made it possible to conduct more comprehensive pharmacological studies without compromising on purity or yield. Techniques such as stereoselective synthesis have been particularly valuable in ensuring the correct stereochemistry of the compound, which is essential for its biological activity.

The potential applications of Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate extend beyond traditional pharmaceuticals. Researchers are exploring its use in nutraceuticals and cosmeceuticals, where its bioactive properties could contribute to health benefits or skin care formulations. The compound's ability to interact with various biological pathways makes it a versatile tool for investigating new therapeutic strategies.

In conclusion, Methyl (3S)-3-cyclopropyl-3-hydroxypropanoate (CAS No. 196793-00-7) is a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features, including the cyclopropyl group and the hydroxypropanoate moiety, make it an attractive candidate for further investigation. Recent studies have highlighted its promising activities in areas such as anti-inflammation, analgesia, and neuroprotection. As synthetic methods continue to improve, we can expect more detailed insights into its pharmacological properties and potential therapeutic applications.

196793-00-7 (methyl (3S)-3-cyclopropyl-3-hydroxypropanoate) 関連製品

- 2177060-36-3(N-(1-benzoylazetidin-3-yl)pyrimidin-2-amine)

- 2137690-91-4(ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)

- 1805321-19-0(2-(Difluoromethyl)-3-iodopyridine-6-carbonyl chloride)

- 38857-62-4(3-Methylcyclohexane-1-carbonitrile)

- 4317-61-7(1-(2-Methylphenoxy)-2-propanol)

- 1093214-56-2(4-(cyclopropylmethyl)benzoic acid)

- 929973-30-8(N-{(2-Bromophenyl)carbamoylmethyl}-2-chloroacetamide)

- 2680756-76-5(5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid)

- 854243-21-3(2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)

- 902521-00-0(2-3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl-N-phenylacetamide)